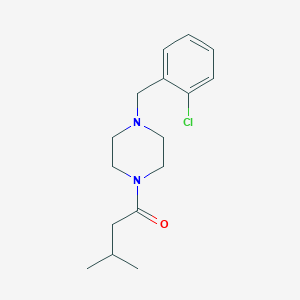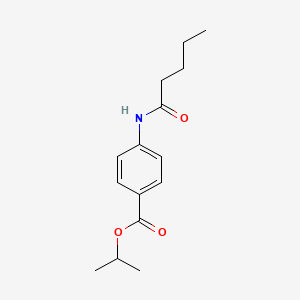
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine
描述
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a piperazine derivative that has been synthesized using different methods and has shown promising results in various studies.
作用机制
The exact mechanism of action of 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine is not fully understood. However, it has been suggested that it acts on the GABAergic system by enhancing the inhibitory neurotransmission. It may also interact with the serotonergic and dopaminergic systems, which are involved in the regulation of mood, anxiety, and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to increase the levels of GABA and serotonin in the brain, which may contribute to its anxiolytic and antidepressant properties. It has also been shown to decrease the release of glutamate, which is involved in the development of neuropathic pain.
实验室实验的优点和局限性
One of the advantages of using 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine in lab experiments is its high potency and selectivity. It has also shown low toxicity and good solubility in water and organic solvents. However, its stability under different conditions needs to be further investigated. Moreover, its pharmacokinetics and pharmacodynamics need to be studied in more detail to better understand its potential therapeutic applications.
未来方向
There are several future directions for the research on 1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine. One of the areas of interest is its potential as a therapeutic agent for the treatment of anxiety disorders, depression, and neuropathic pain. Further studies are needed to investigate its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential as a tool for studying the GABAergic and serotonergic systems. It may also be used as a starting point for the development of new drugs with improved properties and selectivity.
Conclusion:
In conclusion, this compound is a promising compound that has shown potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential therapeutic applications and to develop new drugs based on its structure.
合成方法
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine can be synthesized using different methods. One of the commonly used methods is the reaction of 1-(2-chlorobenzyl)piperazine with 3-methylbutanoyl chloride in the presence of a base. The reaction yields this compound as a white solid with a high yield.
科学研究应用
1-(2-chlorobenzyl)-4-(3-methylbutanoyl)piperazine has shown potential applications in various scientific research fields. It has been studied for its anticonvulsant, anxiolytic, and antidepressant properties. It has also shown potential as a therapeutic agent for the treatment of neuropathic pain and schizophrenia.
属性
IUPAC Name |
1-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O/c1-13(2)11-16(20)19-9-7-18(8-10-19)12-14-5-3-4-6-15(14)17/h3-6,13H,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENGXLQDBFYGRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)CC2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30974745 | |
| Record name | 1-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644063 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
5932-27-4 | |
| Record name | 1-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}-3-methylbutan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30974745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydropyridin-2-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5761826.png)


![N-[2-(4-methoxyphenyl)ethyl]-2-methylpropanamide](/img/structure/B5761848.png)
![2-[4-(4-fluorophenyl)-1-piperazinyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B5761858.png)
![2-(2-hydroxyphenyl)-5,7-diisopropyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5761876.png)

![3-[4-(benzyloxy)-3-methoxyphenyl]-2-cyano-2-propenethioamide](/img/structure/B5761897.png)
![4-{[(2,5-dimethylphenyl)sulfonyl]amino}-N,N-dimethylbenzamide](/img/structure/B5761901.png)
![2-[(4-acetylbenzyl)oxy]-N-phenylbenzamide](/img/structure/B5761902.png)
![N-(2,4-dimethylphenyl)-2-[5-(4-pyridinyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5761905.png)
![N-cyclopropyl-2-(4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5761906.png)
![4-[(5-bromo-2-methoxybenzoyl)amino]benzoic acid](/img/structure/B5761909.png)
